molecular formula C3H7B B1383441 1-Bromopropane-2,2,3,3,3-D5 CAS No. 61066-67-9

1-Bromopropane-2,2,3,3,3-D5

Cat. No.: B1383441
CAS No.: 61066-67-9
M. Wt: 128.02 g/mol
InChI Key: CYNYIHKIEHGYOZ-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromopropane-2,2,3,3,3-D5 is a deuterated derivative of 1-Bromopropane, where five hydrogen atoms are replaced by deuterium. This compound is often used as a stable isotope-labeled internal standard in various analytical applications. Its molecular formula is C3H2D5Br, and it has a molecular weight of 128.02 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromopropane-2,2,3,3,3-D5 can be synthesized through the bromination of deuterated propane. One common method involves the reaction of deuterated propanol with hydrobromic acid in the presence of sulfuric acid, which results in the substitution of the hydroxyl group with a bromine atom .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination processes. These processes are carried out under controlled conditions to ensure high yield and purity. The use of deuterated starting materials is crucial to obtain the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

1-Bromopropane-2,2,3,3,3-D5 primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in elimination reactions under certain conditions .

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Bromopropane-2,2,3,3,3-D5 involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The presence of deuterium atoms can influence the reaction kinetics and pathways, providing valuable insights into reaction mechanisms and isotope effects .

Properties

IUPAC Name

3-bromo-1,1,1,2,2-pentadeuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNYIHKIEHGYOZ-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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